molecular formula C27H24ClN5O4S B12457231 ethyl 4-[({[5-(4-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

ethyl 4-[({[5-(4-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B12457231
M. Wt: 550.0 g/mol
InChI Key: MRXZOQAUZWGANT-UHFFFAOYSA-N
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Description

Ethyl 4-[({[5-(4-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a triazole ring, a chlorophenyl group, and a benzoate ester, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[({[5-(4-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl halide reacts with an amine group on the triazole ring.

    Formation of the Benzoate Ester: The benzoate ester is formed through an esterification reaction between benzoic acid and ethanol in the presence of a strong acid catalyst such as sulfuric acid.

    Final Coupling Reaction: The final step involves coupling the triazole-chlorophenyl intermediate with the benzoate ester using a coupling reagent like dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({[5-(4-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, tetrahydrofuran.

    Substitution: Ammonia, primary amines, thiols, dimethylformamide.

    Hydrolysis: Hydrochloric acid, sodium hydroxide, water, methanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

    Hydrolysis: Carboxylic acids, alcohols.

Scientific Research Applications

Ethyl 4-[({[5-(4-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Pharmacology: It can be used in pharmacological studies to understand its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.

    Materials Science: The compound’s structural properties can be explored for developing new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biochemical pathways and molecular interactions in cells.

Mechanism of Action

The mechanism of action of ethyl 4-[({[5-(4-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Ethyl 4-[({[5-(4-{[(2-chlorophenyl)carbonyl]amino}phenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can be compared with similar compounds such as:

    Ethyl 4-[({[5-(4-{[(2-bromophenyl)carbonyl]amino}phenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

    Ethyl 4-[({[5-(4-{[(2-fluorophenyl)carbonyl]amino}phenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.

    Ethyl 4-[({[5-(4-{[(2-iodophenyl)carbonyl]amino}phenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate: Similar structure but with an iodophenyl group instead of a chlorophenyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C27H24ClN5O4S

Molecular Weight

550.0 g/mol

IUPAC Name

ethyl 4-[[2-[[5-[4-[(2-chlorobenzoyl)amino]phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C27H24ClN5O4S/c1-3-37-26(36)18-10-14-19(15-11-18)29-23(34)16-38-27-32-31-24(33(27)2)17-8-12-20(13-9-17)30-25(35)21-6-4-5-7-22(21)28/h4-15H,3,16H2,1-2H3,(H,29,34)(H,30,35)

InChI Key

MRXZOQAUZWGANT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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